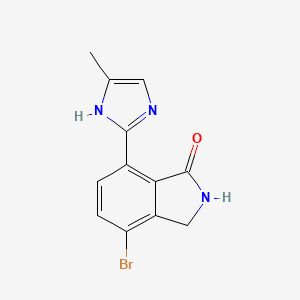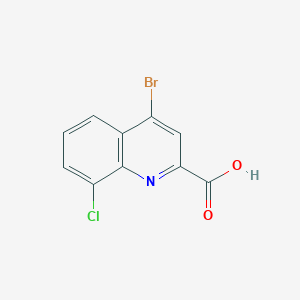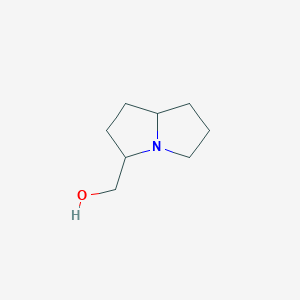![molecular formula C18H10N4 B12956522 6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile is a compound that belongs to the family of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or functional material. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
- Etravirine : An anti-HIV drug with a similar cyanophenyl structure.
Uniqueness
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile is unique due to its bipyridine core, which provides versatile coordination chemistry. This makes it particularly valuable in the development of metal-organic frameworks and other advanced materials .
Propiedades
Fórmula molecular |
C18H10N4 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
5-[6-(4-cyanophenyl)pyridin-3-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H10N4/c19-9-13-1-3-14(4-2-13)18-8-6-16(12-22-18)15-5-7-17(10-20)21-11-15/h1-8,11-12H |
Clave InChI |
SXUZFBCAJCXRMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C3=CN=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)



![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)

![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)


![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
